2-Hydroxyisonicotinic acid N-oxide
Overview
Description
2-Hydroxyisonicotinic acid N-oxide is an organic compound with the molecular formula C6H5NO4 It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid N-oxide can be synthesized through the oxidation of 2-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide and sodium perborate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable oxidation reactions with efficient and cost-effective oxidizing agents. Continuous flow processes using packed-bed microreactors have been explored for similar compounds, offering safer and greener alternatives to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyisonicotinic acid N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Higher-order N-oxides.
Reduction: Corresponding amines.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
2-Hydroxyisonicotinic acid N-oxide has diverse applications in scientific research, including:
Chemistry: Used as a substrate analog in enzyme studies, particularly with protocatechuate 3,4-dioxygenase.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxyisonicotinic acid N-oxide involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate analog for protocatechuate 3,4-dioxygenase, mimicking the transition state of the enzyme’s natural substrate . This interaction helps in studying the enzyme’s catalytic mechanism and inhibition.
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to 2-hydroxyisonicotinic acid N-oxide, featuring a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic Acid:
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Properties
IUPAC Name |
1-hydroxy-2-oxopyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXSGPUFCQCCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929226 | |
Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-64-7, 119736-22-0 | |
Record name | 2-Hydroxyisonicotinic acid N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of the 3,4-PCD-INO complex?
A2: X-ray crystallography studies have elucidated the structure of 3,4-PCD complexed with INO [, , ]. The INO molecule chelates the active site Fe3+ ion through its hydroxyl and N-oxide oxygen atoms. This binding is asymmetric, with the Fe-O bond distances reflecting the difference in charge donation from the two oxygen atoms []. Additionally, cyanide (CN-), a dioxygen analog, can bind to the complex in a site adjacent to the C3-C4 bond of INO, mimicking potential oxygen binding during catalysis [, , ].
Q2: Can you explain the significance of cyanide binding to the 3,4-PCD-INO complex?
A3: Cyanide (CN-) acts as an oxygen analog in this system. The ability of CN- to bind to the 3,4-PCD-INO complex at a site near the INO molecule suggests a potential binding site for molecular oxygen during the natural catalytic cycle [, ]. This ternary complex provides structural insights into the mechanism of oxygen activation and substrate oxidation by 3,4-PCD.
Q3: What does the research suggest about the mechanism of 3,4-PCD?
A4: The structural data obtained from 3,4-PCD complexes with INO, CN-, and other substrate analogs propose a multi-step mechanism [, ]. Initially, substrate binding leads to the displacement of the endogenous tyrosinate ligand, opening a coordination site on the Fe3+. This is followed by oxygen binding, potentially at the site observed in the CN- ternary complex. This ordered ligand binding is crucial for the enzyme's function and explains why certain inhibitors, like NO, can block activity when bound before substrate []. These findings contribute significantly to our understanding of the catalytic cycle of intradiol dioxygenases.
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